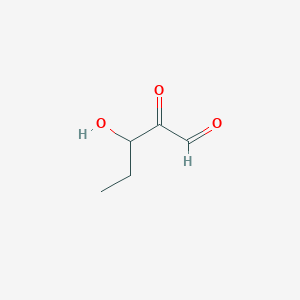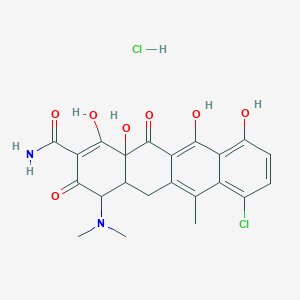
Epianhydrochlortetracycline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Epianhydrochlortetracycline Hydrochloride is a derivative of tetracycline, a well-known antibiotic. This compound is primarily recognized as a degradation product of tetracyclines, which are used extensively in veterinary medicine . It is also utilized as a pharmaceutical secondary standard and certified reference material for various analytical applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 4-Epianhydrochlortetracycline Hydrochloride involves the degradation of tetracycline under specific conditions. The synthetic route typically includes the use of high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Industrial Production Methods: In industrial settings, the production of 4-Epianhydrochlortetracycline Hydrochloride is often carried out using advanced chromatographic techniques. The process involves the use of a mobile phase containing ammonium oxalate, dimethylformamide, and dibasic ammonium phosphate at a pH of 7.6-7.7 . This method ensures the efficient separation and purification of the compound from tetracycline hydrochloride drug products .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Epianhydrochlortetracycline Hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation and utilization in different applications.
Common Reagents and Conditions: The compound is often subjected to reactions with reagents such as dimethylformamide, ammonium oxalate, and dibasic ammonium phosphate. These reagents facilitate the compound’s transformation under controlled conditions .
Major Products Formed: The primary products formed from the reactions of 4-Epianhydrochlortetracycline Hydrochloride include various derivatives that are used in pharmaceutical research and quality control .
Wissenschaftliche Forschungsanwendungen
4-Epianhydrochlortetracycline Hydrochloride has a wide range of applications in scientific research:
Wirkmechanismus
4-Epianhydrochlortetracycline Hydrochloride exerts its effects by inhibiting the activity of matrix metalloproteinase-9 (MMP-9). This inhibition occurs in a dose-dependent manner, effectively preventing the degradation of collagen . Unlike tetracycline, this compound does not exhibit antibiotic properties, making it suitable for specific research applications without the risk of antimicrobial resistance .
Vergleich Mit ähnlichen Verbindungen
- Tetracycline
- Chlortetracycline
- Doxycycline
- Minocycline
Comparison: 4-Epianhydrochlortetracycline Hydrochloride is unique among these compounds due to its lack of antibiotic activity and its specific inhibitory effect on MMP-9 . This distinct property makes it particularly valuable for research focused on collagen degradation and related biological processes .
Eigenschaften
Molekularformel |
C22H22Cl2N2O7 |
|---|---|
Molekulargewicht |
497.3 g/mol |
IUPAC-Name |
7-chloro-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-6-methyl-3,12-dioxo-4a,5-dihydro-4H-tetracene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H21ClN2O7.ClH/c1-7-8-6-9-16(25(2)3)18(28)15(21(24)31)20(30)22(9,32)19(29)13(8)17(27)14-11(26)5-4-10(23)12(7)14;/h4-5,9,16,26-27,30,32H,6H2,1-3H3,(H2,24,31);1H |
InChI-Schlüssel |
ISGAAFMBTIWTEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C(C=CC(=C14)Cl)O)O)O)O)C(=O)N)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


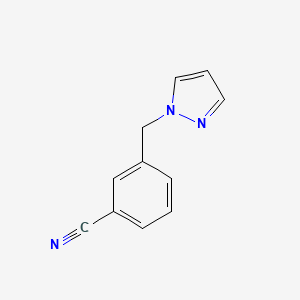
![N-[3-methyl-4-(4-methylpyridin-3-yl)phenyl]cyclopropanesulfonamide](/img/structure/B13884682.png)


![4-chloro-2-(3-chlorophenyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13884713.png)
![1-[6-Amino-2-(phenylmethoxycarbonylamino)hexanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B13884718.png)

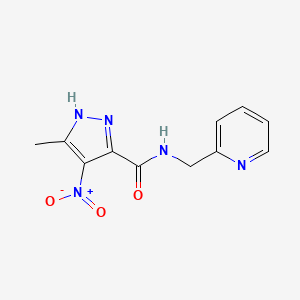
![5-Methoxybenzo[B]thiophene-2-sulfonyl chloride](/img/structure/B13884727.png)
![Methyl 7-(2-methylsulfinylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13884730.png)
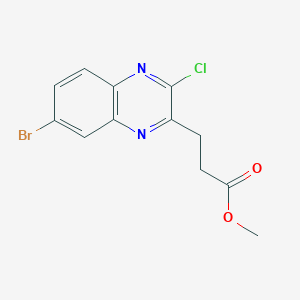

![N-(3,4-dimethoxyphenyl)-6-(1H-indol-5-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13884747.png)
